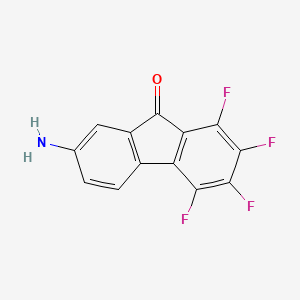![molecular formula C14H16N2O3 B14002934 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione CAS No. 69895-73-4](/img/structure/B14002934.png)
2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a naphthalene ring substituted with hydroxyethylamino and ethylamino groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione typically involves the reaction of naphthoquinone with ethylenediamine derivatives. One common method includes the condensation of 1,4-naphthoquinone with 2-(2-hydroxyethylamino)ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells. Additionally, it can inhibit specific enzymes and interfere with DNA replication and repair processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Hydroxyphenyl)-ethylamino]-naphthalene-1,4-dione
- 2-(2-Hydroxyethylamino)naphthalene-1,4-dione
Uniqueness
Compared to similar compounds, 2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione exhibits unique properties due to the presence of both hydroxyethylamino and ethylamino groups. These functional groups enhance its solubility and reactivity, making it more versatile in various chemical reactions and applications .
Propriétés
Numéro CAS |
69895-73-4 |
|---|---|
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethylamino)ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H16N2O3/c17-8-7-15-5-6-16-12-9-13(18)10-3-1-2-4-11(10)14(12)19/h1-4,9,15-17H,5-8H2 |
Clé InChI |
OFVPQHPTRXUNRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




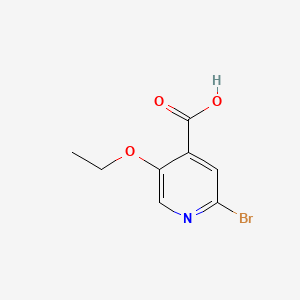
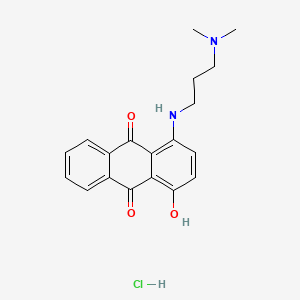
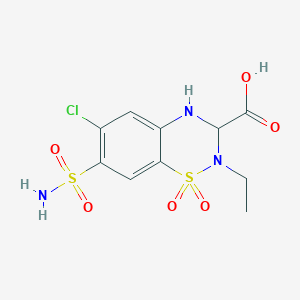
![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
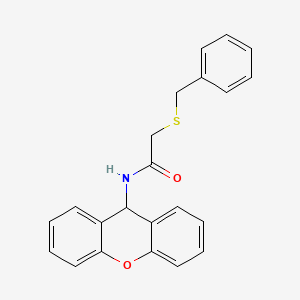
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
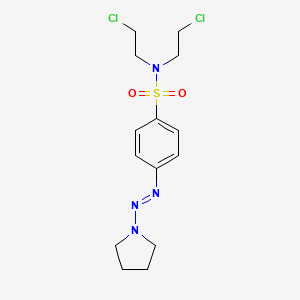
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)

![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
